3-(Hydroxymethyl)-2-methylphenylboronic acid
Overview
Description
3-(Hydroxymethyl)-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2-methylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-(Hydroxymethyl)-2-methylphenyl halides using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The boronic acid group can be reduced to a borane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or carboxylic acids in the presence of acid catalysts.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-methylphenylboronic acid.
Reduction: 3-(Hydroxymethyl)-2-methylphenylborane.
Substitution: 3-(Alkoxymethyl)-2-methylphenylboronic acid or 3-(Acetoxymethyl)-2-methylphenylboronic acid.
Scientific Research Applications
3-(Hydroxymethyl)-2-methylphenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a sensor for detecting saccharides due to the boronic acid group’s ability to form reversible covalent bonds with diols.
Medicine: Explored for its potential in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-2-methylphenylboronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)phenylboronic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Methylphenylboronic acid: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding and other interactions.
4-(Hydroxymethyl)-2-methylphenylboronic acid: The position of the hydroxymethyl group is different, which can influence the compound’s reactivity and applications.
Uniqueness
3-(Hydroxymethyl)-2-methylphenylboronic acid is unique due to the presence of both a hydroxymethyl group and a methyl group on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
[3-(hydroxymethyl)-2-methylphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4,10-12H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXKXCULNOGPRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CO)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221375 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-26-7 | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-(hydroxymethyl)-2-methylphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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